4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine
Description
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a 3,3-dimethylbutyl substituent at the N1 position and an amine group at the C3 position (Ref: 10-F698780) . For instance, methylation of pyrazol-3-ol precursors using sodium hydride and methyl iodide is a common method (e.g., as described for 4-bromo-1-phenyl-1H-pyrazol-3-ol in ) . The 3,3-dimethylbutyl group confers steric bulk and enhanced lipophilicity, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C9H16BrN3 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
4-bromo-1-(3,3-dimethylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16BrN3/c1-9(2,3)4-5-13-6-7(10)8(11)12-13/h6H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
SARUTSIIMROMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, can also be employed for the efficient synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like bromine or hydrogen peroxide can be employed.
Cycloaddition: Silver-mediated cycloaddition reactions using N-isocyanoiminotriphenylphosphorane as a building block.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Biological Activity
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a broader class of pyrazole derivatives that have been explored for various pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- CAS Number : 1170132-58-7
- Molecular Formula : C_9H_{12}BrN_3
- Molecular Weight : 232.11 g/mol
- Structure : The compound features a bromine atom substituted on the pyrazole ring and a bulky dimethylbutyl group which may influence its biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of various pyrazole derivatives, including 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine. One study focused on its activity against lung cancer cell lines, demonstrating moderate inhibitory effects on cell proliferation with an IC50 value of approximately 3.38 ± 0.36 µM for MDH1 and 1.53 ± 0.08 µM for MDH2 enzymes .
Table 1: Inhibitory Activity Against MDH Enzymes
| Compound | IC50 (µM) MDH1 | IC50 (µM) MDH2 |
|---|---|---|
| 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine | 3.38 ± 0.36 | 1.53 ± 0.08 |
| Reference Compound A | 0.78 ± 0.08 | 1.38 ± 0.59 |
| Reference Compound B | >5 | >5 |
This suggests that modifications to the structure can significantly alter biological activity, highlighting the importance of the dimethylbutyl substituent in maintaining potency.
The mechanism through which this compound exerts its biological effects may involve inhibition of specific enzymes related to cancer metabolism and cell proliferation pathways. The presence of bromine and the bulky side chain are thought to enhance binding affinity to target proteins, although specific binding studies are still needed to elucidate these interactions fully.
Study on Dual Inhibition
In a comparative study involving multiple pyrazole derivatives, researchers found that the structural modifications in compounds like 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine led to varied inhibitory activities against MDH enzymes, which are implicated in cancer cell metabolism . The study emphasized that maintaining certain functional groups while altering others could lead to improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
